molecular formula C18H16FN3O2 B2629706 1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034561-55-0

1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2629706
CAS No.: 2034561-55-0
M. Wt: 325.343
InChI Key: CQWKQUCGQMIEOM-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorobenzyl group, a furan ring, and a pyridine ring, all connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 2-fluorobenzyl intermediate. This can be achieved by reacting 2-fluorobenzyl chloride with a suitable nucleophile, such as an amine or alcohol, under basic conditions.

    Coupling with Furan-Pyridine Intermediate: The next step involves the coupling of the fluorobenzyl intermediate with a furan-pyridine intermediate. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

    Formation of the Urea Linkage: The final step is the formation of the urea linkage. This can be achieved by reacting the coupled intermediate with an isocyanate or carbodiimide reagent under appropriate conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones, aldehydes, or carboxylic acids.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(2-Fluorobenzyl)-3-(pyridin-3-ylmethyl)urea: Lacks the furan ring, which may affect its biological activity and chemical reactivity.

    1-(2-Fluorobenzyl)-3-((6-(thiophen-3-yl)pyridin-3-yl)methyl)urea: Contains a thiophene ring instead of a furan ring, which may influence its electronic properties and interactions with molecular targets.

    1-(2-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea: Contains a chlorine atom instead of a fluorine atom, which may alter its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-16-4-2-1-3-14(16)11-22-18(23)21-10-13-5-6-17(20-9-13)15-7-8-24-12-15/h1-9,12H,10-11H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWKQUCGQMIEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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